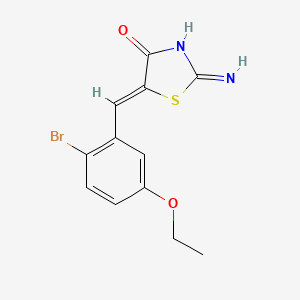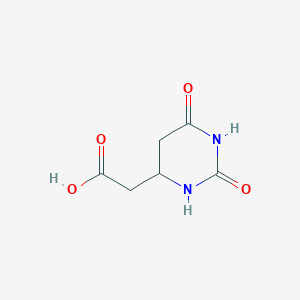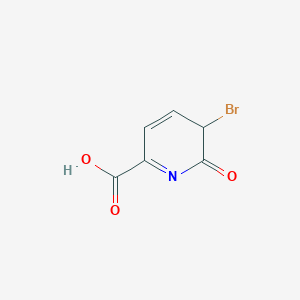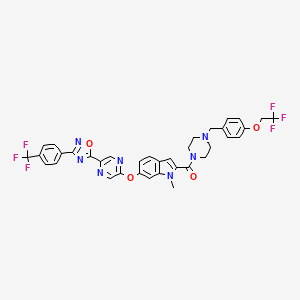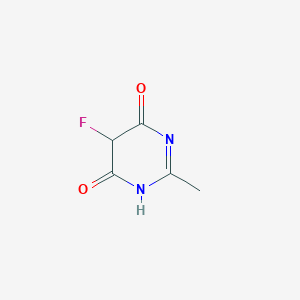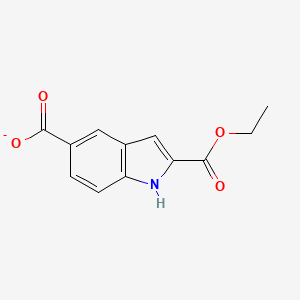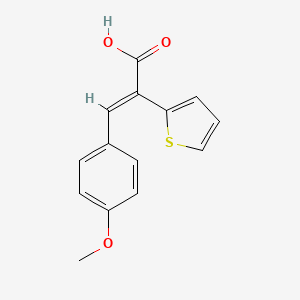
(2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid is an organic compound that features a methoxyphenyl group and a thienyl group attached to an acrylic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and thiophene-2-carboxylic acid.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-methoxybenzaldehyde and thiophene-2-carboxylic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol.
Purification: The resulting product is purified using recrystallization techniques to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
(2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-3-(4-methoxyphenyl)-2-phenylacrylic acid
- (2Z)-3-(4-methoxyphenyl)-2-pentenenitrile
Uniqueness
(2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid is unique due to the presence of both a methoxyphenyl group and a thienyl group, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C14H12O3S |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
(Z)-3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C14H12O3S/c1-17-11-6-4-10(5-7-11)9-12(14(15)16)13-3-2-8-18-13/h2-9H,1H3,(H,15,16)/b12-9+ |
Clave InChI |
MEIFYXYZGUQOKP-FMIVXFBMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C(\C2=CC=CS2)/C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B12360935.png)
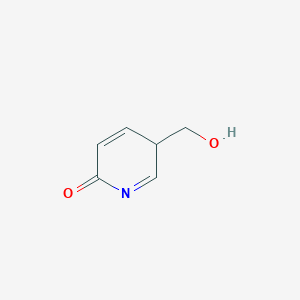
![benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12360940.png)
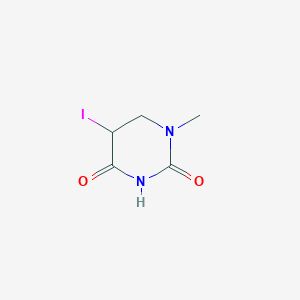
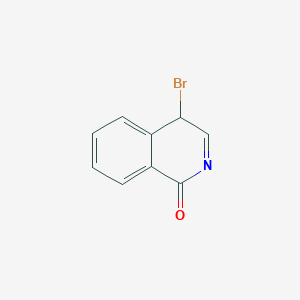
![7-Bromopyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12360945.png)
